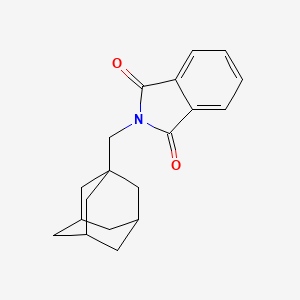

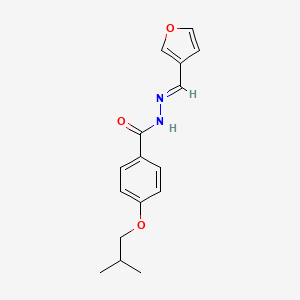

2-(1-adamantylmethyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantyl is a bulky group derived from adamantane . It’s often used in the synthesis of various compounds due to its unique properties . Adamantyl and its derivatives have been used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Synthesis Analysis

Adamantyl derivatives can be synthesized using various methods. For example, new adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis

The molecular structure of adamantyl derivatives can be determined using techniques like NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

Adamantyl derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various compounds . For example, the anionic copolymerization of 2-(1-adamantyl)-1,3-butadiene and isoprene with sec-BuLi in cyclohexane at 40°C has been reported .Physical And Chemical Properties Analysis

Adamantyl derivatives are known for their unique structural, biological, and stimulus-responsive properties . They also exhibit excellent thermal stability .Applications De Recherche Scientifique

Drug Design and Therapeutics

Adamantane derivatives, including 2-(1-adamantylmethyl)-1H-isoindole-1,3(2H)-dione , play a crucial role in drug design. Their unique structural features make them valuable building blocks for developing therapeutics. Notably, seven adamantane derivatives are already in clinical use for treating conditions such as acne vulgaris, Alzheimer’s disease, and type-2 diabetes. Researchers continue to explore their potential in addressing iron overload disease, neurological disorders, malaria, tuberculosis, and cancers .

Antioxidant Properties

Several adamantyl-based ester derivatives exhibit strong antioxidant activities. Compounds like 2a, 2b, 2f, 2g, 2i, 2j, 2m, 2n, 2o, 2q, and 2r demonstrate significant hydrogen peroxide radical scavenging abilities. These properties are essential for combating oxidative stress and protecting cells from damage .

Anti-Inflammatory Effects

In the evaluation of albumin denaturation, three specific compounds—2p, 2q, and 2r—show promising anti-inflammatory activities. These findings suggest that adamantyl-based derivatives could contribute to managing inflammatory conditions .

Crystallographic Insights

X-ray diffraction studies reveal fascinating structural aspects of adamantyl-based esters. The adamantyl moiety serves as an efficient building block, leading to synclinal conformation in 2-oxopropyl benzoate derivatives. Additionally, the crystal packing system shows a looser arrangement, providing valuable insights for drug design .

Type-2 Diabetes Management

Adamantane derivatives have been explored as potential therapeutics for type-2 diabetes. Investigating the mechanisms by which they modulate glucose metabolism and insulin sensitivity could lead to novel treatments.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-adamantylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-17-15-3-1-2-4-16(15)18(22)20(17)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKMLGTZGWTJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226293.png)

![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine oxalate](/img/structure/B5226308.png)

![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5226321.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5226331.png)

![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)

![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)

![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[4-(4-morpholinyl)butyl]-3-isoxazolecarboxamide](/img/structure/B5226377.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)